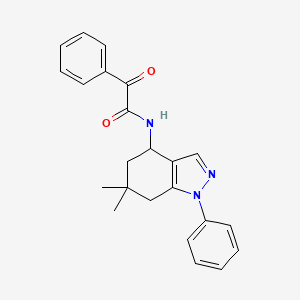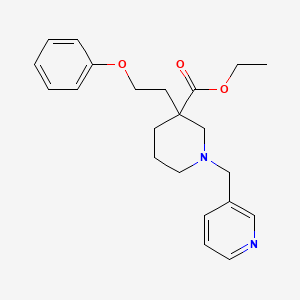![molecular formula C15H14ClFN2O4 B6040787 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolidinone derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. It also acts as an inhibitor of monoamine oxidase-B (MAO-B), which is an enzyme involved in the breakdown of dopamine in the brain.
Biochemical and physiological effects:
Studies have shown that 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine in lab experiments include its high potency and specificity. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine. These include:
1. Further studies on its potential therapeutic applications in other diseases such as Parkinson's disease and depression.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential side effects and toxicity in humans.
4. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
5. Exploration of its potential use as a diagnostic tool for neurodegenerative diseases.
Conclusion:
In conclusion, 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and bacterial infections make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and toxicity in humans.
Métodos De Síntesis
The synthesis of 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4-(morpholin-4-yl)butanoic acid, followed by the addition of oxalyl chloride and 2-amino-4,5-dimethylthiazole. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine have been extensively studied. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections.
Propiedades
IUPAC Name |
[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-7-10(17)1-2-13(11)22-9-14-18-12(8-23-14)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQEXZLMOVEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040709.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)
![5-[(2-benzoyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6040735.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6040774.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)